molecular formula C17H13F2N3O2S2 B2990740 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 893974-46-4

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2990740
CAS No.: 893974-46-4
M. Wt: 393.43
InChI Key: NNBHUZNOGJQBCQ-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide” is a chemical compound with a complex structure . It belongs to the class of compounds known as imidazothiazoles, which are well-known for their broad range of pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, the class of compounds to which the given molecule belongs, is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can provide information about the types of atoms present and their connectivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, the presence of multiple aromatic rings suggests that it is likely to be relatively stable and non-reactive. The presence of multiple nitrogen and sulfur atoms suggests that it may form hydrogen bonds and participate in other types of polar interactions .

Scientific Research Applications

Organic Synthesis Applications

Research has demonstrated the utility of related sulfonamide compounds in organic synthesis, particularly in the context of creating complex heterocyclic structures. For instance, the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation showcases the functionalization of similar structures, offering broad functional group tolerance and high yields, which is crucial for synthesizing cyanated imidazopyridines with potential pharmacological activities (Xinju Zhu et al., 2017).

Biochemical Evaluation

Sulfonamide derivatives have been extensively evaluated for their biochemical properties. A notable study on mixed-ligand copper(II)-sulfonamide complexes revealed their significant DNA binding and cleavage abilities, genotoxicity, and anticancer activity, emphasizing the sulfonamide derivative's role in determining the type and efficiency of interaction with DNA (M. González-Álvarez et al., 2013).

Potential Therapeutic Applications

Several sulfonamide derivatives have been synthesized and assessed for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A study on celecoxib derivatives highlights the successful synthesis of novel compounds with evaluated activities, indicating the potential for these compounds to be developed into therapeutic agents based on their bioactivity profiles (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Research

The exploration of N-substituted benzenesulfonamide derivatives for their anticancer and antimicrobial activities has led to the identification of compounds with potent therapeutic potential. These compounds have shown promising results against various cancer cell lines and microbial strains, suggesting their utility in developing new treatments for cancer and infections (M. Abbasi et al., 2016).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. Given the pharmaceutical applications of other imidazothiazole compounds , it would be particularly interesting to explore the potential of this compound as a therapeutic agent.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S2/c18-12-4-5-16(14(19)9-12)26(23,24)21-13-3-1-2-11(8-13)15-10-22-6-7-25-17(22)20-15/h1-5,8-10,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHUZNOGJQBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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